1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene
Description
1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene is a brominated aromatic ether characterized by a methoxy group at the ortho position and a 2-bromo-1-ethoxyethyl substituent.
Key structural features:
- Bromine: A versatile leaving group, enabling nucleophilic substitution or cross-coupling reactions.
- Ethoxyethyl group: Enhances solubility in organic solvents and may influence steric interactions.
- Methoxy group: Electron-donating substituent that directs electrophilic aromatic substitution.
Commercial availability is noted as discontinued, though it was previously cataloged by suppliers like CymitQuimica .
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(2-bromo-1-ethoxyethyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-3-14-11(8-12)9-6-4-5-7-10(9)13-2/h4-7,11H,3,8H2,1-2H3 |
InChI Key |
YOENTIVAQKYJOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)C1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene typically involves the bromination of 1-ethoxy-2-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
On an industrial scale, the production of 1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-ethoxy-2-methoxybenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 1-(2-hydroxyethyl)-2-methoxybenzene, 1-(2-cyanoethyl)-2-methoxybenzene, or 1-(2-aminoethyl)-2-methoxybenzene.
Oxidation: Formation of 1-(2-ethoxyethyl)-2-methoxybenzaldehyde or 1-(2-ethoxyethyl)-2-methoxybenzoic acid.
Reduction: Formation of 1-ethoxy-2-methoxybenzene.
Scientific Research Applications
1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene depends on its interaction with molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy and methoxy groups can undergo nucleophilic attacks. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Differences and Implications
Reactivity :
- Bromine in 1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene facilitates substitution reactions, unlike fluorine in 1-(2-fluoropropyl)-2-methoxybenzene, which is less reactive as a leaving group .
- The azidomethyl group in 1-(azidomethyl)-2-methoxybenzene enables click chemistry, a feature absent in the bromo-ethoxyethyl analog .
Steric and Solubility Effects: Bulky substituents (e.g., dimethylheptyl in ) reduce reactivity in sterically hindered environments compared to the ethoxyethyl group . Ethoxyethyl and butoxyethoxy groups enhance solubility in nonpolar solvents compared to smaller substituents like methoxy .
Research Findings and Data
Biological Activity
1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests possible interactions with biological targets, making it a candidate for further research in pharmacology and toxicology.
- Molecular Formula : C11H15BrO2
- Molecular Weight : 259.15 g/mol
- IUPAC Name : 1-(2-bromo-1-ethoxyethyl)-2-methoxybenzene
Antimicrobial Activity
Brominated aromatic compounds are known for their antimicrobial properties. Research has demonstrated that certain brominated derivatives exhibit significant activity against a range of bacterial and fungal pathogens. While direct data on 1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene is sparse, the structural similarity to known antimicrobial agents suggests it may possess similar properties.
The mechanism of action for brominated compounds often involves interaction with cellular targets such as enzymes and receptors. These interactions can lead to modulation of signaling pathways involved in cell growth and survival. For example, the inhibition of glutathione S-transferase (GST) is a common pathway through which these compounds exert their effects, potentially leading to increased oxidative stress in cancer cells .
Case Studies
Several case studies have explored the biological activities of similar brominated compounds:
- Brominated Indole Derivatives : A study found that 3-bromo-1-ethyl-1H-indole exhibited significant anticancer activity through apoptosis induction in cancer cell lines. The compound also demonstrated antioxidant properties, suggesting a dual mechanism of action .
- Phenazine Derivatives : Research on 2-bromo-1-hydroxyphenazine indicated its ability to activate quinone reductase, an enzyme involved in detoxification pathways, thereby suggesting potential chemopreventive effects .
Comparative Analysis
The biological activities of 1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene can be compared with other brominated compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-Bromo-1-Ethyl-1H-Indole | Anticancer, Antioxidant | Apoptosis induction, GST inhibition |
| 2-Bromo-1-Hydroxyphenazine | Chemopreventive | Quinone reductase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
